molecular formula C9H6Br2N2 B8754823 3,8-Dibromoquinolin-6-amine

3,8-Dibromoquinolin-6-amine

Cat. No. B8754823
M. Wt: 301.96 g/mol
InChI Key: ICKCGNQFLZDNGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08067592B2

Procedure details

3,8-Dibromo-6-nitroquinoline (48.5 g, prepared as described in J Am Chem Soc (1955), 77, 4175-4176) was suspended in concentrated hydrochloric acid (400 ml) at ambient temperature and iron powder (27 g, reduced by hydrogen) was added in portions allowing the reaction temperature to rise to 73° C. during the additions. The bright yellow suspension that was initially produced became dark brown during the final stages of the reaction. The mixture was cooled to 0° C. and basified with aqueous sodium hydroxide (10M) until the reaction was at pH10. Ethyl acetate was added to the suspension and the mixture was thoroughly mixed then filtered through a bed of kieselguhr. The organic fraction was separated and the aqueous fraction re-extracted with further ethyl acetate. The insoluble material that was filtered from solution was further extracted with hot acetone and the organic fractions combined, washed with aqueous sodium hydrogen carbonate, dried over sodium sulphate and evaporated under reduced pressure to give 6-amino-3,8-dibromoquinoline as a brown solid, 34.7 g.
Quantity
48.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
400 mL
Type
solvent
Reaction Step Five
Name
Quantity
27 g
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[N:4][C:5]2[C:10]([CH:11]=1)=[CH:9][C:8]([N+:12]([O-])=O)=[CH:7][C:6]=2[Br:15].[OH-].[Na+].CC1C=CC(COC(NNC(C2C=NC=CN=2)=O)=O)=CC=1.C(OCC)(=O)C>Cl.[Fe]>[NH2:12][C:8]1[CH:9]=[C:10]2[C:5](=[C:6]([Br:15])[CH:7]=1)[N:4]=[CH:3][C:2]([Br:1])=[CH:11]2 |f:1.2|

Inputs

Step One
Name
Quantity
48.5 g
Type
reactant
Smiles
BrC=1C=NC2=C(C=C(C=C2C1)[N+](=O)[O-])Br
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=C(C=C1)COC(=O)NNC(=O)C2=NC=CN=C2
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Five
Name
Quantity
400 mL
Type
solvent
Smiles
Cl
Step Six
Name
Quantity
27 g
Type
catalyst
Smiles
[Fe]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to rise to 73° C. during the additions
CUSTOM
Type
CUSTOM
Details
The bright yellow suspension that was initially produced
CUSTOM
Type
CUSTOM
Details
stages of the reaction
ADDITION
Type
ADDITION
Details
the mixture was thoroughly mixed
FILTRATION
Type
FILTRATION
Details
then filtered through a bed of kieselguhr
CUSTOM
Type
CUSTOM
Details
The organic fraction was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous fraction re-extracted with further ethyl acetate
FILTRATION
Type
FILTRATION
Details
The insoluble material that was filtered from solution
EXTRACTION
Type
EXTRACTION
Details
was further extracted with hot acetone
WASH
Type
WASH
Details
washed with aqueous sodium hydrogen carbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C2C=C(C=NC2=C(C1)Br)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.